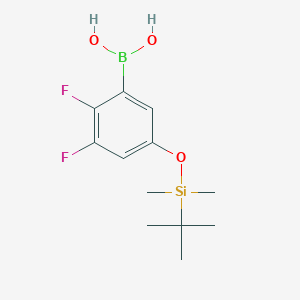

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUCBDNFYCJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BF2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675003 | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-45-6 | |

| Record name | B-[5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Protocol: 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, field-proven protocol for the synthesis of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This particular reagent provides a versatile platform for introducing a 2,3-difluorophenol moiety, protected by a robust t-butyldimethylsilyl (TBS) group, into complex molecules via Suzuki-Miyaura cross-coupling reactions.[3]

The described synthesis follows a logical and efficient two-stage pathway: (1) Protection of the hydroxyl group of 5-bromo-2,3-difluorophenol using t-butyldimethylsilyl chloride, and (2) Conversion of the resulting aryl bromide to the target boronic acid via a low-temperature lithium-halogen exchange followed by borylation. This document details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and analytical characterization, designed to empower researchers to reliably produce this key intermediate.

Strategic Rationale and Retrosynthetic Analysis

The design of this synthesis is predicated on a robust and scalable chemical sequence. The retrosynthetic analysis reveals a clear path from commercially available starting materials.

Retrosynthetic Pathway:

The target boronic acid is disconnected at the C-B bond, a transformation reliably achieved through the borylation of an organometallic intermediate. An aryllithium species, generated via lithium-halogen exchange from an aryl bromide, is the ideal precursor due to its high reactivity and the mild conditions required for its formation. This leads back to a TBS-protected 5-bromo-2,3-difluorophenol, which is readily prepared from its corresponding phenol.

Caption: Retrosynthetic analysis of the target molecule.

Materials, Reagents, and Equipment

| Reagent | CAS Number | Recommended Purity | Supplier Example | Notes |

| 5-Bromo-2,3-difluorophenol | 186590-38-7 | >97% | Sigma-Aldrich, TCI | Starting material. |

| t-Butyldimethylsilyl chloride (TBS-Cl) | 18162-48-6 | >98% | Sigma-Aldrich | Silylating agent. Should be stored under inert gas. |

| Imidazole | 288-32-4 | >99% | Acros Organics | Catalyst and base for silylation. |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | >99.8%, <50 ppm H₂O | Acros Organics | Reaction solvent for Stage 1. Use from a sealed bottle. |

| n-Butyllithium (n-BuLi) | 109-72-8 | ~2.5 M in hexanes | Sigma-Aldrich | Lithiating agent. Titrate before use for accurate molarity. |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | >99.9%, <50 ppm H₂O | Acros Organics | Reaction solvent for Stage 2. Use from a solvent purification system. |

| Trimethyl borate | 121-43-7 | >99% | Sigma-Aldrich | Boron electrophile. |

| Diethyl ether | 60-29-7 | ACS Grade | Fisher Scientific | Extraction solvent. |

| Hydrochloric Acid (HCl) | 7647-01-0 | ~2 M aqueous solution | VWR | For workup and hydrolysis. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | Fisher Scientific | For neutralization. |

| Saturated aq. Sodium Chloride (Brine) | 7647-14-5 | ACS Grade | Fisher Scientific | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | Fisher Scientific | Drying agent. |

Core Equipment:

-

Schlenk line or glovebox for inert atmosphere techniques.

-

Magnetic stirrers with stirring plates.

-

Round-bottom flasks, Schlenk flasks, dropping funnels.

-

Low-temperature bath (Dry ice/acetone, -78 °C).

-

Rotary evaporator.

-

Standard laboratory glassware for extraction and purification.

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄).

Health and Safety Precautions

This protocol involves hazardous materials requiring strict adherence to safety procedures. All operations should be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

-

n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water and protic solvents. Handle exclusively under an inert atmosphere (Argon or Nitrogen).[4]

-

Anhydrous Solvents (THF, DMF): Flammable and irritants. THF can form explosive peroxides upon prolonged exposure to air. Always use freshly purified or inhibitor-free anhydrous solvents.

-

Boronic Acids: Classified as skin, eye, and respiratory irritants. Avoid inhalation of dust and direct contact.[5][6]

-

Trimethyl Borate: Flammable liquid and vapor. Causes eye irritation.

-

5-Bromo-2,3-difluorophenol: Acutely toxic and causes skin/eye irritation.

Detailed Experimental Protocol

This stage involves the protection of the phenolic hydroxyl group as a TBS ether. The TBS group is exceptionally stable under the strongly basic and nucleophilic conditions of the subsequent lithiation step, yet can be readily removed later if required.[7][8] Imidazole serves as both a mild base to scavenge the HCl byproduct and a catalyst that forms a highly reactive silyl-imidazolium intermediate.[9]

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 5-bromo-2,3-difluorophenol (10.0 g, 47.8 mmol, 1.0 eq) and imidazole (4.89 g, 71.8 mmol, 1.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF, 100 mL) via cannula to dissolve the solids.

-

Add t-butyldimethylsilyl chloride (TBS-Cl, 8.66 g, 57.4 mmol, 1.2 eq) portion-wise over 5 minutes. A mild exotherm may be observed.

-

Stir the resulting solution at room temperature for 4-6 hours.

-

Monitor the reaction: Progress can be tracked by TLC (e.g., 10% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting phenol.

-

Work-up: Once the reaction is complete, pour the mixture into a 1 L separatory funnel containing 300 mL of diethyl ether and 300 mL of water.

-

Shake vigorously and separate the layers. Wash the organic layer sequentially with water (2 x 200 mL) and saturated aqueous brine (1 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure on a rotary evaporator to yield a crude oil.

-

Purification: The crude product is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using hexanes as the eluent. The expected yield is typically >95%.

This critical transformation employs a lithium-halogen exchange reaction. At -78 °C, n-BuLi selectively abstracts the bromine atom over ortho-lithiation, generating a potent aryllithium nucleophile.[10] This intermediate is then trapped with an electrophilic boron source, trimethyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to the final boronic acid product.[11][12]

Procedure:

-

To a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, low-temperature thermometer, and argon inlet, add the crude 1-bromo-5-(t-butyldimethylsilyloxy)-2,3-difluorobenzene from Stage 1 (assuming ~47.8 mmol, 1.0 eq).

-

Add anhydrous tetrahydrofuran (THF, 200 mL) via cannula and stir to dissolve.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (~2.5 M in hexanes, ~21 mL, ~52.6 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Borylation: In a single portion, add trimethyl borate (8.0 mL, 70.8 mmol, 1.5 eq) via syringe. A slight exotherm may be observed, but the temperature should be maintained below -65 °C.

-

After the addition, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2-3 hours.

-

Hydrolysis: Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 2 M aqueous HCl (100 mL). Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the boronate ester.

-

Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with saturated aqueous brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by trituration or recrystallization. Add a minimal amount of a non-polar solvent (e.g., hexanes) to the crude solid, sonicate or stir vigorously to dissolve impurities, and collect the solid product by vacuum filtration. Wash the filter cake with cold hexanes. The expected yield is 60-75%.

Analytical Characterization & Quality Control

The identity and purity of the final product must be confirmed through rigorous analytical methods.

| Technique | Expected Results |

| ¹H NMR | (DMSO-d₆, 400 MHz): Aromatic protons will appear in the δ 6.8-7.5 ppm range, showing complex splitting due to H-F coupling. The B(OH)₂ protons will be a broad singlet (δ ~8.2 ppm), which is D₂O exchangeable. The TBS group will show two singlets: δ ~1.0 ppm (9H, t-butyl) and δ ~0.2 ppm (6H, dimethylsilyl).[13] |

| ¹³C NMR | (DMSO-d₆, 101 MHz): Aromatic carbons will appear between δ 110-160 ppm. Carbons bonded to fluorine will exhibit large ¹J(C-F) coupling constants. The carbon attached to boron will be broad and may be difficult to observe.[13] |

| ¹⁹F NMR | (DMSO-d₆, 376 MHz): Two distinct signals are expected for the non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[13][14] |

| ¹¹B NMR | (DMSO-d₆, 128 MHz): A single, broad signal characteristic of a trigonal planar boronic acid is expected in the range of δ 28-33 ppm.[13] |

| HRMS (ESI-) | Calculated for C₁₂H₁₈BF₂O₃Si⁻ [M-H]⁻. The observed mass should be within 5 ppm of the theoretical value. |

| Purity (HPLC) | >98% purity is desired for use in subsequent synthetic steps. |

Visualized Workflow and Mechanism

Overall Synthetic Workflow:

Caption: High-level workflow for the two-stage synthesis.

Mechanism of the Borylation Step:

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS No. 1150114-45-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid, with the Chemical Abstracts Service (CAS) number 1150114-45-6, is a specialized organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique trifunctional molecular architecture—a boronic acid moiety, a difluorinated phenyl ring, and a bulky silyl ether protecting group—makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The fluorine atoms on the phenyl ring impart unique electronic properties and can enhance the metabolic stability and binding affinity of drug candidates. The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the hydroxyl functionality, enabling selective reactions at other positions of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1150114-45-6 | [1][2] |

| Molecular Formula | C₁₂H₁₉BF₂O₃Si | [1] |

| Molecular Weight | 288.17 g/mol | [2] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Solubility | Soluble in many organic solvents such as tetrahydrofuran (THF), diethyl ether, and dichloromethane. | General Knowledge |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic pathway involves the preparation of a brominated precursor followed by a lithium-halogen exchange and subsequent borylation.

Diagram of the Synthetic Pathway

Caption: Synthetic route to the target boronic acid.

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene

The synthesis of the key intermediate, 1-bromo-3,5-difluorobenzene, can be achieved from 3,5-difluoroaniline via a Sandmeyer reaction. This classic transformation involves the diazotization of the aniline followed by reaction with a copper(I) bromide source.[3][4][5]

Experimental Protocol:

-

Diazotization: 3,5-Difluoroaniline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is then gently warmed to room temperature and then heated to drive the reaction to completion, resulting in the formation of 1-bromo-3,5-difluorobenzene.

-

Work-up and Purification: The product is isolated by steam distillation or solvent extraction. The crude product is then purified by distillation.

Step 2: Synthesis of 1-Bromo-2,3-difluoro-5-((tert-butyldimethylsilyl)oxy)benzene

This step involves the introduction of a hydroxyl group onto the brominated aromatic ring, followed by protection with a TBDMS group. A common method for hydroxylation of aryl halides is through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Hydroxylation: 1-Bromo-3,5-difluorobenzene is reacted with a strong base such as sodium hydroxide or potassium hydroxide in a suitable solvent at elevated temperatures to yield 3-bromo-5-fluorophenol.

-

Silylation: The resulting phenol is then reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This reaction proceeds via nucleophilic attack of the phenoxide on the silicon atom of TBDMSCl, affording the desired silyl-protected intermediate.[6]

Step 3: Synthesis of this compound

The final step is the conversion of the aryl bromide to the boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.[7]

Experimental Protocol:

-

Lithium-Halogen Exchange: 1-Bromo-2,3-difluoro-5-((tert-butyldimethylsilyl)oxy)benzene is dissolved in an anhydrous ethereal solvent, such as THF or diethyl ether, and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, such as n-butyllithium (n-BuLi), is then added dropwise. The n-BuLi undergoes a rapid and efficient lithium-halogen exchange with the aryl bromide to generate the corresponding aryllithium species.

-

Borylation: The aryllithium intermediate is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The highly nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis and Work-up: The reaction is then warmed to room temperature and quenched with an acidic aqueous solution (e.g., dilute HCl). The acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid. The product is then extracted with an organic solvent and purified, typically by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery, with several FDA-approved drugs containing this moiety.[1][8][9] The incorporation of the this compound scaffold into drug candidates can offer several advantages:

-

Proteasome Inhibition: Boronic acids are known to be potent inhibitors of the proteasome, a key target in cancer therapy. The electrophilic boron atom can form a stable tetrahedral intermediate with the active site threonine residue of the proteasome. While specific data for the title compound is not widely published, its structural features make it an interesting candidate for the synthesis of novel proteasome inhibitors.

-

Bioisosteric Replacement: The difluorophenyl moiety can act as a bioisostere for other chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug molecule. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of nearby functional groups.

-

Suzuki-Miyaura Cross-Coupling: This compound is a valuable building block for the synthesis of complex biaryl structures, which are common motifs in many biologically active molecules. The TBDMS protecting group allows for the selective coupling at the boronic acid position, with subsequent deprotection to reveal a hydroxyl group that can be further functionalized.

Applications in Organic Electronics

The unique electronic properties of fluorinated aromatic compounds have led to their investigation in the field of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs).[10][11][12]

-

Electron-Transporting Materials: The electron-withdrawing nature of the fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule.[13] This can facilitate electron injection and transport in OLED devices, leading to improved efficiency and stability.

-

Blue Emitters: The high bond energy of the C-F bond can contribute to the thermal and morphological stability of organic materials, which is crucial for the lifetime of OLED devices, especially for high-energy blue emitters.[13]

-

Synthesis of Advanced Materials: this compound can be used as a key intermediate in the synthesis of complex, multi-component organic materials for OLEDs through Suzuki-Miyaura cross-coupling reactions.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in both drug discovery and materials science. Its synthesis, while requiring careful execution of multiple steps, provides access to a unique combination of reactive and modulatory functionalities. As research in these fields continues to advance, the demand for specialized intermediates like this boronic acid is likely to grow, paving the way for the development of novel therapeutics and advanced electronic materials.

References

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Google Patents.

- Organic Syntheses. 2023, 100, 159-185.

-

Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

Frontiers in Chemistry. Editorial: Organic Electronics: Future Trends in Materials, Fabrication Techniques and Applications. (2022). [Link]

- Google Patents.

-

ResearchGate. Versatile BODIPY Dyes for Advanced Optoelectronics: Random Lasing, Harmonics Generation, and OLED Application. (2025). [Link]

- PeerJ Physical Chemistry. 2025, 7, e39.

-

Arctom Scientific. CAS NO. 1150114-45-6 | this compound | Catalog. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2,3-Difluorophenylboronic Acid | 121219-16-7 | TCI AMERICA [tcichemicals.com]

- 3. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. scispace.com [scispace.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cris.unibo.it [cris.unibo.it]

- 12. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US9782414B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid molecular weight

An In-Depth Technical Guide to 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid: Properties, Synthesis, and Applications

Abstract

This compound is a specialized trifunctional chemical building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety for cross-coupling reactions, two fluorine atoms to modulate electronic and metabolic properties, and a selectively cleavable t-butyldimethylsilyl (TBDMS) protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, details its application in Suzuki-Miyaura cross-coupling, and discusses its strategic importance for professionals in drug discovery and development.

Introduction to a Versatile Synthetic Intermediate

The rational design of novel therapeutics and functional materials frequently relies on the availability of sophisticated, multi-functional building blocks. Phenylboronic acids are cornerstone reagents in modern synthetic chemistry, primarily for their utility in palladium-catalyzed cross-coupling reactions. The incorporation of fluorine atoms into these scaffolds is a widely adopted strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Furthermore, the use of protecting groups, such as the TBDMS ether, allows for sequential and site-selective reactions. This compound encapsulates all three of these critical features, positioning it as a high-value intermediate for constructing molecules with precisely controlled functionalities.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 288.17 g/mol | [1] |

| Molecular Formula | C₁₂H₁₉BF₂O₃Si | [1][2] |

| CAS Number | 1150114-45-6 | [1][2] |

| Appearance | Off-white to light beige crystalline powder (inferred) | [3][4][5] |

| Melting Point | Data not available; the parent compound, 2,3-difluorophenylboronic acid, melts at ~95 °C with decomposition. | [3][4][5] |

| Synonyms | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]- |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not a trivial one-pot reaction but a strategic sequence designed to install the functional groups with high regioselectivity. A logical retrosynthetic analysis reveals a pathway beginning from a commercially available difluorophenol.

Caption: Proposed two-step forward synthesis workflow.

Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol based on established chemical literature. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Step 1: Synthesis of 1-(t-butyldimethylsilyloxy)-3,4-difluorobenzene

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add 3,4-difluorophenol (1.0 eq), imidazole (2.5 eq), and anhydrous dimethylformamide (DMF).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add a solution of t-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DMF dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure protected intermediate. [6] Causality: Imidazole acts as a base to deprotonate the phenol and as a nucleophilic catalyst to activate the TBDMSCl, facilitating the formation of the silyl ether. DMF is an excellent polar aprotic solvent for this type of reaction.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-(t-butyldimethylsilyloxy)-3,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. The bulky TBDMS-oxy group directs the lithiation to the ortho position (C2).

-

Stir the mixture at -78 °C for 2 hours. [5][7]5. Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature overnight.

-

Cool the mixture to 0 °C and quench by slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid, which may be purified by recrystallization. [7][8] Causality: The strong base n-BuLi is required to deprotonate the aromatic ring. The reaction is performed at very low temperatures to prevent side reactions and control the regioselectivity of the lithiation. Triisopropyl borate is the electrophile that traps the aryl anion, and the subsequent acidic workup hydrolyzes the resulting borate ester to the desired boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form a C(sp²)-C(sp²) bond. This reaction is a cornerstone of modern pharmaceutical synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.2 eq), the desired aryl or vinyl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography. Causality: The palladium catalyst is the engine of the cycle. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex. The choice of solvent and base can significantly impact reaction efficiency and must be optimized for specific substrates.

Post-Coupling Deprotection

To reveal the phenol functionality, the TBDMS group can be selectively removed.

-

Dissolve the silyl-protected product in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF).

-

Stir at room temperature for 1-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product.

-

Purify as necessary.

Strategic Value in Drug Discovery

This building block is particularly valuable for synthesizing molecules where a 2,3-difluorophenol moiety is required. This structural motif is found in various biologically active compounds, including kinase inhibitors and other targeted therapies. The ability to perform a Suzuki coupling first and then deprotect the phenol allows for synthetic flexibility, preventing the free phenol from interfering with the palladium catalyst or other reagents in the reaction sequence. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity through favorable electrostatic interactions with protein targets. [9]

Safety and Handling

-

Hazards: Phenylboronic acids should be handled with care. They are often classified as irritants affecting the skin, eyes, and respiratory system. The parent compound, 2,3-difluorophenylboronic acid, is classified as an acute oral toxicant. [7]* Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Work in a well-ventilated fume hood. * Storage: Store in a cool, dry place, tightly sealed, and preferably under an inert atmosphere to prevent decomposition. Boronic acids can undergo dehydration to form boroxine anhydrides. [4][10]

Conclusion

This compound is more than a simple chemical; it is a carefully designed tool for molecular construction. By combining the reactivity of a boronic acid, the modulating effects of fluorine, and the strategic utility of a silyl protecting group, it provides researchers and drug development professionals with an efficient route to novel and complex chemical entities. Understanding its properties, synthesis, and reaction protocols is key to unlocking its full potential in the laboratory.

References

-

ChemWhat. 2,3-Difluorophenylboronic acid CAS#: 121219-16-7. [Link]

-

Jinan Future chemical Co.,Ltd. 2 3-Difluorophenylboronic acid CAS:121219-16-7. [Link]

-

Arctom Scientific. CAS NO. 1150114-45-6 | this compound. [Link]

-

Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185. [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid as an Efficient Catalyst for Amide Condensation. Organic Syntheses, 79, 176. [Link]

- Google Patents.

-

Zhou, Y., & Wang, S. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Molecules, 29(1), 241. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound [1150114-45-6] | King-Pharm [king-pharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. 2,3-Difluorophenylboronic acid | 121219-16-7 [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Special Issue “Drug Discovery and Application of New Technologies” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 121219-16-7|2,3-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid: A Strategic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is a specialized chemical intermediate engineered for complex organic synthesis, particularly within the realms of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis, and strategic applications. We will explore the synergistic roles of its three key components: the reactive boronic acid moiety for carbon-carbon bond formation, the dual fluorine substituents for modulating electronic properties, and the robust t-butyldimethylsilyl (TBDMS) protecting group that enables sequential, site-selective reactions. This document serves as a technical resource for researchers, offering not only protocols but also the underlying chemical principles that govern this reagent's utility.

Physicochemical and Structural Analysis

This compound is a multifunctional reagent designed for precise incorporation of the 2,3-difluoro-5-hydroxyphenyl motif. Its structure combines a versatile coupling handle (boronic acid) with a protected hydroxyl group, offering a platform for subsequent molecular elaboration.

Core Compound Properties

Quantitative data for this specific, functionalized boronic acid is not extensively published. However, we can infer its general characteristics from its constituent parts and related analogs. The table below summarizes key identifiers for the title compound and its foundational precursor, 2,3-difluorophenylboronic acid.

| Property | This compound | 2,3-Difluorophenylboronic acid (Precursor) |

| CAS Number | 1150114-45-6[1] | 121219-16-7[2][3][4] |

| Molecular Formula | C12H19BF2O3Si[1] | C6H5BF2O2[2][3] |

| Molecular Weight | 288.17 g/mol | 157.91 g/mol [2][3] |

| Appearance | Typically an off-white to light beige solid | Off-white to light beige crystalline powder[5][6] |

| Melting Point | Not reported | ~95 °C (with decomposition)[2][3] |

| Storage | Store under inert atmosphere, refrigerated (0-6°C)[3][7] | Store in a dry, dark place at room temperature or refrigerated[6] |

Note: Boronic acids often exist in equilibrium with their cyclic anhydride form (boroxine), which can affect physical properties like melting point.[2][8]

Structural Rationale

The molecule's design is deliberate, with each functional group serving a distinct purpose:

-

Boronic Acid [-B(OH)₂]: This group is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond with aryl or vinyl halides/triflates.[2][8]

-

Difluoro Substitution: The fluorine atoms at the C2 and C3 positions are strongly electron-withdrawing. This electronic perturbation significantly impacts the phenyl ring's reactivity and the acidity of the boronic acid, which can influence the kinetics of the Suzuki-Miyaura catalytic cycle. In medicinal chemistry, fluorine substitution is a well-established strategy for modulating metabolic stability, pKa, and binding affinity of drug candidates.[9]

-

t-Butyldimethylsilyloxy (TBDMS) Group [-OSi(CH₃)₂(C(CH₃)₃)]: This bulky silyl ether serves as a robust protecting group for the phenolic hydroxyl.[10][11] Its stability is critical, as it must withstand the conditions of the initial cross-coupling reaction to allow for selective, sequential functionalization.

Synthesis and Mechanism

A plausible and efficient synthesis of the title compound involves a two-stage process: the formation of a difluorophenol intermediate followed by silyl ether protection, and finally, ortho-lithiation and borylation.

Proposed Synthetic Workflow

The logical pathway begins with a commercially available difluoroaniline, which is converted to the corresponding phenol. This phenol is then protected before the introduction of the boronic acid moiety.

Caption: Proposed two-stage synthesis of the target boronic acid.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 1-(t-Butyldimethylsilyloxy)-3,4-difluorobenzene

-

Diazotization: To a stirred solution of 3,4-difluoroaniline in aqueous sulfuric acid at 0°C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Hydrolysis: Heat the resulting diazonium salt solution to induce hydrolysis and formation of 3,4-difluorophenol. Extract the product with an organic solvent and purify.

-

Silylation: Dissolve the 3,4-difluorophenol in anhydrous N,N-dimethylformamide (DMF). Add imidazole (a catalyst and acid scavenger) followed by t-butyldimethylsilyl chloride (TBDMSCl).[12] Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Workup: Quench the reaction with water and extract the silyl ether product. Purify by column chromatography.

Stage 2: Synthesis of this compound

-

Lithiation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve the silyl ether from Stage 1 in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.[13]

-

Add n-butyllithium (n-BuLi) dropwise, keeping the internal temperature below -70°C. The bulky silyloxy group directs the lithiation to the adjacent ortho position (C2). Stir for 2 hours at -78°C.

-

Borylation: Add tri-n-propyl borate (B(OPr)₃) dropwise, again maintaining the temperature below -70°C.[5][13] The borate ester forms rapidly.

-

Hydrolysis & Isolation: Allow the reaction to warm to room temperature. Acidify the mixture with aqueous HCl to hydrolyze the borate ester to the desired boronic acid. Remove the organic solvent under reduced pressure. The crude product often precipitates and can be collected by filtration, washed with a non-polar solvent like hexane, and recrystallized if necessary.[5]

Causality of Reagent Choice:

-

n-BuLi: A strong base required to deprotonate the aromatic ring. Its use at low temperatures prevents side reactions.

-

Tri-n-propyl borate: A common and effective boron electrophile for trapping the organolithium intermediate.

-

TBDMSCl/Imidazole: A standard, high-yield method for protecting alcohols. Imidazole activates the silyl chloride and neutralizes the HCl byproduct.[12]

Chemical Reactivity and Strategic Utility

The primary value of this reagent lies in the orthogonal reactivity of its functional groups. The boronic acid can be chemoselectively coupled while the TBDMS group remains intact, or the TBDMS group can be selectively removed to unmask the phenol.

The Boronic Acid: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[14] The reaction proceeds via a palladium catalyst, coupling the boronic acid with an organohalide.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2-3 equiv).[15]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[15]

-

Reaction: Heat the mixture under an inert atmosphere (Argon) for the required time (typically 3-24 hours) at a temperature ranging from 80-110°C. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

-

Base Selection: An aqueous base like K₂CO₃ is often sufficient. For less reactive aryl chlorides or challenging substrates, a stronger, more soluble base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) may be required.[14][16]

-

Fluorine Effects: The electron-withdrawing fluorine atoms can accelerate the reductive elimination step (F) but may slow the transmetalation step (D). The choice of ligand on the palladium catalyst can be crucial to optimize the reaction.

The Protecting Group: Stability and Cleavage

The TBDMS group is renowned for its balanced stability. It is robust enough to survive a wide range of reaction conditions, including the basic media of Suzuki couplings, but can be removed cleanly when desired.[12]

Relative Stability of Common Silyl Ethers: [10][17]

-

Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS

-

Basic Conditions: Generally stable.

-

Fluoride-mediated Cleavage: TMS < TES < TIPS < TBDMS < TBDPS

This predictable stability allows for selective deprotection.

Protocol: TBDMS Deprotection with TBAF

-

Setup: Dissolve the TBDMS-protected compound in THF.

-

Reagent Addition: Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, ~1.1 equiv) dropwise at room temperature.[12]

-

Reaction: Stir for 2-16 hours, monitoring by TLC. The reaction is typically complete when the starting material spot is gone.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the resulting phenol by column chromatography.

Causality of TBAF: The high affinity of silicon for fluoride drives the cleavage. The fluoride anion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide (phenoxide) and form a very stable Si-F bond.[10][12]

Strategic Tandem Functionalization

The true power of this reagent is unlocked in multi-step syntheses. A molecule can be constructed via a C-C bond formation, followed by unmasking the phenol for a second, distinct transformation.

Caption: Strategic workflow enabling sequential functionalization.

Applications in Drug Discovery and Materials Science

Boronic acids are privileged structures in medicinal chemistry, with several FDA-approved drugs, like the proteasome inhibitor Bortezomib, containing this functional group.[18][19] Arylboronic acids are also fundamental building blocks for synthesizing a vast array of bioactive molecules and advanced materials.[20]

-

Medicinal Chemistry: The 2,3-difluoro-5-hydroxyphenyl scaffold introduced by this reagent is of significant interest. The fluorine atoms can enhance binding interactions (e.g., through hydrogen bonding or dipole interactions) and improve pharmacokinetic properties like metabolic stability. The free phenol, once deprotected, can serve as a hydrogen bond donor or be further modified to fine-tune activity and solubility. This motif could be incorporated into kinase inhibitors, GPCR ligands, or other enzyme-targeted therapeutics.[18][21]

-

Materials Science: Difluorinated biaryl compounds are widely used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers.[5][8] The ability to precisely control the molecular architecture using this reagent, first through a Suzuki coupling and then by modifying the phenolic site, allows for the creation of materials with tailored electronic and photophysical properties.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for synthetic chemists. Its well-defined reactivity, governed by the interplay of the boronic acid, fluoro-substituents, and a stable-yet-labile protecting group, provides a reliable platform for constructing complex molecular architectures. By understanding the causality behind its reactivity and the protocols for its use, researchers can leverage this building block to accelerate the development of novel pharmaceuticals and advanced materials.

References

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2015). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. ACS Catalysis, 5(9), 5464-5469. Available from: [Link]

-

Chem-Station. Silyl Protective Groups. Available from: [Link]

-

University of Windsor. Alcohol Protecting Groups. Available from: [Link]

-

ChemWhat. 2,3-Difluorophenylboronic acid CAS#: 121219-16-7. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

-

Lowary, T. L. (2011). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 7, 1493-1499. Available from: [Link]

-

Gelest, Inc. Deprotection of Silyl Ethers. Available from: [Link]

-

Jinan Future chemical Co.,Ltd. 2 3-Difluorophenylboronic acid CAS:121219-16-7. Available from: [Link]

-

Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3146. Available from: [Link]

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4976. Available from: [Link]

-

PubChem. 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid. Available from: [Link]

-

Ishikura, M., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry, 126(9-10), 1335-1339. Available from: [Link]

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. Available from: [Link]

-

Al-Zoubi, R. M., & Marion, O. (2012). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron Letters, 53(1), 107-110. Available from: [Link]

-

Niraula, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(39), 5370-5390. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4849-4852. Available from: [Link]

-

LookChem. 3,5-Difluorophenylboronic acid. Available from: [Link]

-

Scattolin, T., et al. (2019). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(29), 10896-10904. Available from: [Link]

-

Inam, M. A., & Ahamed, M. B. (2022). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. IntechOpen. Available from: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. Available from: [Link]

Sources

- 1. This compound [1150114-45-6] | King-Pharm [king-pharm.com]

- 2. 2,3-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CAS RN 121219-16-7 | Fisher Scientific [fishersci.fi]

- 5. 2,3-Difluorophenylboronic acid | 121219-16-7 [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. 1150114-53-6|(5-((tert-Butyldimethylsilyl)oxy)-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. 2,4-二氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 11. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. echemi.com [echemi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. scispace.com [scispace.com]

- 16. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Multifunctional Reagent

This compound is a sophisticated building block of significant interest in medicinal chemistry and materials science. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, stems from the convergence of three distinct chemical functionalities within one molecule: a reactive boronic acid, an electronically modified difluorophenyl ring, and a sterically demanding t-butyldimethylsilyl (TBDMS) ether protecting group. While this combination offers unique synthetic advantages, it also presents a complex stability profile. Improper handling and storage can lead to degradation, compromising reagent purity, reaction stoichiometry, and ultimately, the success of a synthetic campaign.

This guide provides a comprehensive analysis of the factors governing the stability of this reagent. It moves beyond simple storage recommendations to explain the underlying chemical principles, offering field-proven protocols and analytical methods to ensure its integrity from the stock bottle to the reaction flask.

Molecular Structure and Intrinsic Stability Factors

To understand the stability of the title compound, one must appreciate the contribution of each of its components. The molecule's reactivity is not merely the sum of its parts, but a synergistic interplay between them.

Caption: Structure of this compound.

-

Arylboronic Acid Moiety : This is the primary reactive site for cross-coupling. However, boronic acids are Lewis acidic and susceptible to several degradation pathways. They are known to be hygroscopic and can undergo dehydration, particularly upon heating, to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This process is reversible but alters the molecular weight and can complicate reaction stoichiometry.[4]

-

TBDMS Ether Protecting Group : The t-butyldimethylsilyl group protects the phenolic oxygen. TBDMS ethers are significantly more stable than simpler silyl ethers (like TMS) due to steric hindrance.[5][6] They exhibit good stability under basic conditions but are labile to acid and, most notably, fluoride ion sources.[7][8]

-

Difluorophenyl Ring : The two fluorine atoms are strongly electron-withdrawing. This electronic effect can influence the lability of the carbon-boron bond, a key factor in both its desired reactivity in catalysis and its undesired degradation via protodeboronation.

Major Degradation Pathways

There are four primary degradation pathways that researchers must mitigate to ensure the integrity of this compound.

Caption: The four primary degradation pathways for the title compound.

-

Dehydration to Boroxine : This is the most common transformation for arylboronic acids. The removal of three water molecules from three molecules of the boronic acid yields the boroxine. This is often an equilibrium process but can be driven by heat or storage in a very dry environment.[2][3] While boroxines are often competent in Suzuki couplings, their formation complicates accurate weighing and stoichiometry.

-

Protodeboronation : This pathway involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[9] It can be accelerated by moisture, particularly under acidic or basic conditions, and by certain transition metal catalysts.[10] This is an irreversible and highly detrimental degradation, as the resulting byproduct is inert in cross-coupling reactions.

-

Desilylation : Cleavage of the O-Si bond removes the TBDMS protecting group, yielding the corresponding phenol. This is most commonly caused by exposure to acidic conditions (e.g., adventitious HCl) or fluoride ions (e.g., from glassware etching or contaminated reagents).[7]

-

Oxidation : The C-B bond can be susceptible to oxidation, converting the boronic acid into a hydroxyl group.[11][12] This process is often mediated by exposure to air (oxygen) and can be accelerated by light and trace metal impurities.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality of this compound.

Long-Term Storage

The primary objectives of long-term storage are to minimize thermal energy and to exclude atmospheric components that promote degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20 °C (Freezer) | Reduces the rate of all chemical degradation pathways. Some suppliers explicitly recommend freezer storage.[13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the C-B bond and minimizes exposure to atmospheric moisture, which can facilitate hydrolysis and protodeboronation.[1] |

| Moisture | Tightly Sealed Container | Prevents ingress of atmospheric water, which is a key reactant in boroxine hydrolysis and protodeboronation.[1] |

| Light | Amber Vial / Store in Darkness | Protects the compound from potential light-induced degradation pathways.[14] |

Experimental Workflow: Handling and Aliquoting

Cross-contamination and atmospheric exposure during weighing are common sources of degradation. A self-validating workflow is essential.

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1150114-53-6|(5-((tert-Butyldimethylsilyl)oxy)-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 14. fishersci.de [fishersci.de]

A Senior Application Scientist's Guide to the Synthesis of 2,3-Difluorophenol from Boronic Acid Precursors

Abstract

2,3-Difluorophenol is a highly valuable fluorinated building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique electronic properties, stemming from the adjacent fluorine atoms to the hydroxyl group, can impart enhanced metabolic stability, lipophilicity, and binding affinity to target molecules.[2] This technical guide provides an in-depth exploration of the primary synthetic route to 2,3-difluorophenol commencing from a boronic acid precursor. We will dissect the synthesis of the requisite 2,3-difluorophenylboronic acid intermediate and subsequently detail the pivotal oxidative hydroxylation step to yield the final product. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust mechanistic rationale for all described transformations.

Foundational Strategy: The Power of Ipso-Hydroxylation

The conversion of an arylboronic acid to a phenol is a cornerstone transformation in modern organic synthesis. This reaction, termed ipso-hydroxylation, involves the cleavage of a carbon-boron bond and the formation of a carbon-oxygen bond at the same aromatic position. The low toxicity, high stability, and broad functional group tolerance of boronic acids make them superior precursors compared to traditional organometallic reagents.[3]

The core of this transformation relies on an oxidative process. An oxidant reacts with the boronic acid to form a boronate intermediate, which then undergoes a facile 1,2-aryl migration from the boron to the oxygen atom. Subsequent hydrolysis liberates the desired phenol.[3][4] A variety of oxidants can effect this transformation, with the most common being hydrogen peroxide, N-oxides, and various metal-catalyzed systems.[3][5][6][7]

The Prerequisite: Synthesis of 2,3-Difluorophenylboronic Acid

Before the final phenol can be synthesized, the boronic acid precursor must be prepared. The most reliable and scalable route begins with 1,2-difluorobenzene.[8] The strategy involves a directed ortho-metalation (DoM) followed by borylation. The fluorine atoms on the ring are weak ortho-directing groups, but in their absence, direct lithiation provides a viable pathway.

The process begins with the deprotonation of 1,2-difluorobenzene using a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This low temperature is critical to control the exothermic reaction and prevent unwanted side reactions or degradation of the highly reactive aryllithium intermediate. The reaction is then quenched with a borate ester, typically tri-n-propyl borate or trimethyl borate.[2][8] The resulting boronate ester is then hydrolyzed under acidic conditions to yield the target 2,3-difluorophenylboronic acid.

Diagram 1: Workflow for the synthesis of 2,3-difluorophenylboronic acid.

Experimental Protocol: Synthesis of 2,3-Difluorophenylboronic Acid

This protocol is adapted from established literature procedures.[8][9]

Materials:

-

1,2-Difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Tri-n-propyl borate

-

Dry ice/acetone bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Equip a flame-dried 1 L three-necked flask with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel.

-

Initial Charge: Charge the flask with 1,2-difluorobenzene (40 g, 0.35 mol) and anhydrous THF (400 mL). Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.[8][9]

-

Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution (140 mL, 0.35 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.[9]

-

Stirring: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

-

Borylation: Add tri-n-propyl borate (66 g, 0.35 mol) dropwise, again maintaining the temperature below -70 °C.[8]

-

Warm-up: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature while stirring continuously.

-

Work-up: Remove the solvent under reduced pressure. Acidify the viscous residue with an aqueous acid solution. The resulting propanol is then evaporated.

-

Purification: Collect the precipitated solid by filtration, wash with hexane, and recrystallize from water to yield 2,3-difluorophenylboronic acid as a white crystalline solid.[8][9]

| Reagent | Molar Eq. | Amount | Notes |

| 1,2-Difluorobenzene | 1.0 | 40 g | Starting material |

| n-Butyllithium (2.5 M) | 1.0 | 140 mL | Strong base for lithiation |

| Tri-n-propyl borate | 1.0 | 66 g | Boron source |

| Typical Yield | ~85% | 47 g [8][9] |

Table 1: Reagent quantities and typical yield for the synthesis of 2,3-difluorophenylboronic acid.

The Main Event: Oxidative Hydroxylation to 2,3-Difluorophenol

With the boronic acid precursor in hand, the final step is the oxidative C-B bond cleavage to form the desired phenol. This ipso-hydroxylation is a robust and high-yielding transformation.

The Underlying Mechanism

The generally accepted mechanism involves two key phases. First, the oxidant (e.g., hydroperoxide anion from H₂O₂) coordinates to the vacant p-orbital of the sp²-hybridized boron atom, forming a tetracoordinate "ate" complex. This step increases the nucleophilicity of the aryl group. Second, the 2,3-difluorophenyl group undergoes a 1,2-migration from the boron to the adjacent oxygen atom, displacing a leaving group (e.g., water). This rearrangement is the rate-limiting step and results in a boronate ester, which is readily hydrolyzed under the reaction conditions to afford 2,3-difluorophenol and boric acid.[3][4]

Diagram 2: General mechanism for the oxidative hydroxylation of an arylboronic acid.

Field-Proven Oxidation Protocols

Several methods are available for this key transformation. The choice often depends on substrate compatibility, desired reaction time, and green chemistry considerations.

This is arguably the most common, cost-effective, and environmentally benign method for boronic acid oxidation.[3]

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2,3-difluorophenylboronic acid (1.0 eq) in a suitable solvent such as ethanol or a THF/water mixture.[3]

-

Oxidation: Add aqueous hydrogen peroxide (H₂O₂, 30% solution, ~1.5-2.0 eq) to the solution. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. The transformation is typically rapid, often completing within one minute to an hour.[3] Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, quench any remaining peroxide with a reducing agent (e.g., aqueous sodium thiosulfate). Acidify the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,3-difluorophenol can be purified by distillation or column chromatography.[2]

Copper catalysis offers a highly efficient alternative, often proceeding under mild conditions in aqueous media.[10][11] This method is particularly valuable for complex substrates where other oxidants might be problematic.

Experimental Protocol:

-

Reaction Setup: To a flask, add 2,3-difluorophenylboronic acid (1.0 eq), a copper salt (e.g., CuSO₄ or Cu₂O, 0.1 eq), and a ligand if necessary (e.g., 1,10-phenanthroline, 0.2 eq).[11]

-

Solvent and Base: Add water as the solvent and a base such as KOH (3.0 eq).[11]

-

Reaction: Stir the mixture vigorously at room temperature, open to the air, as atmospheric oxygen often serves as the terminal oxidant.[12]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete (typically 1-5 hours), acidify the reaction mixture with aqueous HCl and extract with an organic solvent.[11]

-

Purification: Purify the crude product via standard methods as described in Protocol 3.2.1.

N-oxides like Pyridine N-oxide or Trimethylamine N-oxide (TMAO) provide a metal-free, rapid route to phenols from boronic acids, often with simple work-up procedures.[7]

Experimental Protocol:

-

Reaction Setup: In a flask open to the atmosphere, dissolve 2,3-difluorophenylboronic acid (1.0 eq) in a solvent like dichloromethane (DCM).

-

Oxidant Addition: Add the N-oxide (e.g., Pyridine N-oxide, ~1.2 eq) to the solution at room temperature. The reaction is often exothermic and proceeds rapidly, sometimes within minutes.[7]

-

Completion and Work-up: Once the reaction is complete, the mixture can be filtered through a plug of silica gel, eluting with an appropriate solvent to remove the reduced N-oxide and baseline impurities.

-

Purification: Concentrate the filtrate to yield the 2,3-difluorophenol product, which can be further purified if necessary.

Comparative Analysis of Oxidation Methods

| Method | Key Reagents | Typical Conditions | Pros | Cons |

| Hydrogen Peroxide | H₂O₂, base (optional) | Ethanol or THF/H₂O, RT | Green, cost-effective, rapid, simple work-up.[3] | Can over-oxidize sensitive functional groups. |

| Copper-Catalyzed | Cu salt (e.g., CuSO₄), Base, O₂ (air) | H₂O, RT | High yields, mild, uses cheap catalyst.[10][11] | Requires metal catalyst; potential for metal contamination. |

| N-Oxide | Pyridine N-oxide, TMAO, etc. | DCM or neat, RT | Metal-free, very rapid, simple filtration work-up.[7] | N-oxide reagents are more expensive than H₂O₂. |

Table 2: Comparison of primary methods for the oxidative hydroxylation of 2,3-difluorophenylboronic acid.

Conclusion and Outlook

The synthesis of 2,3-difluorophenol via the oxidative hydroxylation of its boronic acid precursor is a robust, efficient, and highly adaptable strategy. The initial preparation of 2,3-difluorophenylboronic acid from 1,2-difluorobenzene is a well-established and high-yielding process. The subsequent oxidation step offers multiple pathways, allowing the synthetic chemist to choose a method—be it the green and economical hydrogen peroxide route, the mild copper-catalyzed aqueous system, or the rapid metal-free N-oxide approach—that best suits the specific requirements of their synthetic campaign. This strategic use of boronic acid intermediates represents a powerful tool in the modern synthetic chemist's arsenal for accessing valuable fluorinated phenols.

References

- 2,3-Difluorophenylboronic acid | 121219-16-7. ChemicalBook.

- The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD.

- Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. National Institutes of Health (NIH).

- A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.

- Boronic acid. Wikipedia.

- Highly Efficient Synthesis of Phenols by Copper-Catalyzed Oxidative Hydroxylation of Arylboronic Acids at Room Temperature in Water. Organic Letters - ACS Publications.

- Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite (2014). SciSpace.

- Highly Efficient Synthesis of Phenols by Copper-Catalyzed Oxidative Hydroxylation of Arylboronic Acids at Room Temperature in Water. American Chemical Society.

- Selective monohydroxylation of arylboronic acids. ResearchGate.

- Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite | Request PDF. ResearchGate.

- Methods for the hydroxylation of boronic acids into phenols. ResearchGate.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Phenol synthesis by substitution or oxidation. Organic Chemistry Portal.

- 2,3-Difluorophenol | 6418-38-8. Benchchem.

- 121219-16-7, (2,3-Difluorophenyl)boronic acid Formula. ECHEMI.

- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH.

- Chan-Lam Coupling. Organic Chemistry Portal.

- 2,3-Difluorophenol. African Rock Art.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08580D [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 7. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Difluorophenylboronic acid | 121219-16-7 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chan-Lam Coupling [organic-chemistry.org]

An In-depth Technical Guide to Silyl-Protected Difluorophenylboronic Acids in Modern Drug Discovery

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, binding affinity, and bioavailability.[1] Among the array of fluorinated building blocks, difluorophenylboronic acids are particularly valuable for their role in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[2]

However, the inherent reactivity of the boronic acid moiety can present challenges, including a propensity for protodeboronation, which can lead to diminished yields and the formation of unwanted byproducts.[3] The use of silyl protecting groups offers an elegant solution to this problem, temporarily masking the boronic acid to enhance its stability and handling. This guide provides a comprehensive overview of the synthesis, properties, and applications of silyl-protected difluorophenylboronic acids, with a focus on their practical utility in drug development.

The Rationale for Silyl Protection

The decision to employ a silyl protecting group for a difluorophenylboronic acid is rooted in the need to strike a balance between reactivity and stability. Silyl ethers are formed by reacting the hydroxyl groups of the boronic acid with a silyl halide.[4] This transformation confers several key advantages:

-

Enhanced Stability: The silyl group sterically shields the boronic acid from premature decomposition pathways, such as oxidation and protodeboronation, making the reagent more robust for storage and handling.

-

Improved Solubility: The introduction of lipophilic silyl groups can increase the solubility of the boronic acid derivative in organic solvents commonly used in cross-coupling reactions.[5]

-

Controlled Reactivity: The silyl protecting group can be readily cleaved in situ under the reaction conditions, regenerating the active boronic acid at the desired point in the catalytic cycle. The choice of silyl group allows for fine-tuning of this reactivity.[6][7]

The selection of the appropriate silyl group is critical and depends on the specific requirements of the synthetic route. Smaller, less sterically hindered groups like trimethylsilyl (TMS) are more readily introduced and removed, while bulkier groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) offer greater stability.[6][7]

Synthesis of Silyl-Protected Difluorophenylboronic Acids

The synthesis of silyl-protected difluorophenylboronic acids is typically a straightforward process. The general workflow involves the reaction of a difluorophenylboronic acid with a suitable silylating agent in the presence of a base.

Caption: General workflow for the synthesis of silyl-protected difluorophenylboronic acids.

Experimental Protocol: Synthesis of a TBDMS-Protected Difluorophenylboronic Acid

-

Preparation: To a solution of 2,4-difluorophenylboronic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected 2,4-difluorophenylboronic acid.

Physicochemical Properties